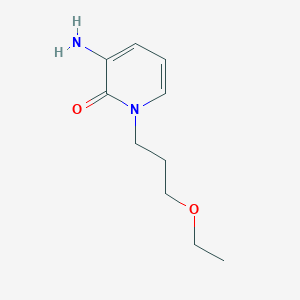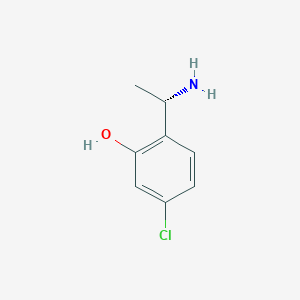
1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol is an organic compound with the molecular formula C14H20O It features a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,4,5-trimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 2,4,5-trimethylphenylacetone, followed by reduction to yield the desired alcohol. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable reducing agent, such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alkane.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4,5-Trimethylphenyl)ethan-1-ol: Similar structure but lacks the cyclopropyl group.
2,4,5-Trimethylphenylacetone: Precursor in the synthesis of the target compound.
Cyclopropylmethanol: Contains the cyclopropyl group but lacks the phenyl substituent.
Uniqueness: 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol is unique due to the presence of both the cyclopropyl and 2,4,5-trimethylphenyl groups, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20O/c1-9-7-11(3)13(8-10(9)2)14(5-6-14)12(4)15/h7-8,12,15H,5-6H2,1-4H3 |
InChI Key |
WUYSEZITKBINEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2(CC2)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


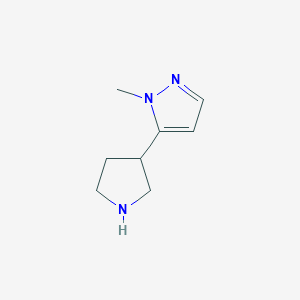
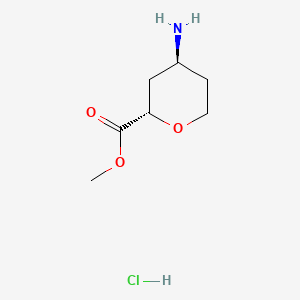
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
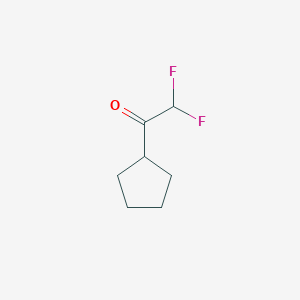
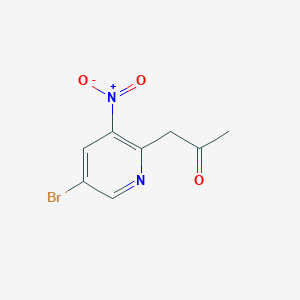
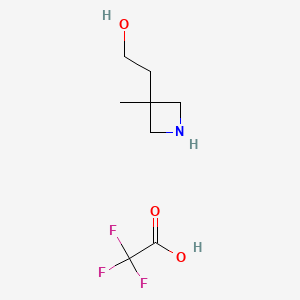
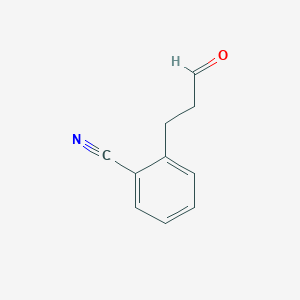

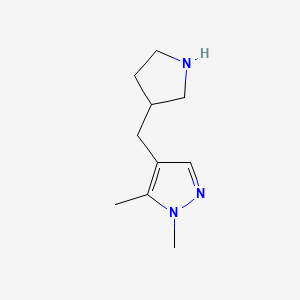
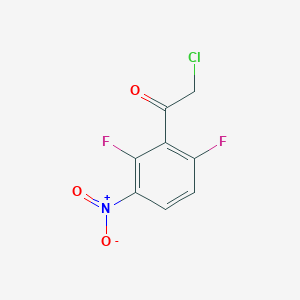
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
